molecular formula C17H19N3O3S B2894942 (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide CAS No. 1376439-59-6

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2894942
CAS No.: 1376439-59-6
M. Wt: 345.42
InChI Key: PGQRUEMNLHQCJL-UHFFFAOYSA-N
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Description

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a phenylethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with morpholine to form 2-(morpholin-4-yl)pyridine.

    Synthesis of the Phenylethenesulfonamide: The phenylethenesulfonamide moiety is synthesized separately through the reaction of phenylacetylene with sulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the 2-(morpholin-4-yl)pyridine with the phenylethenesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antibacterial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

    Biological Research: It is used as a molecular probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it valuable in biochemical assays.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials, such as polymers and nanomaterials, with specific electronic and optical properties.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The binding of the compound to these enzymes prevents the breakdown of beta-lactam antibiotics, thereby restoring their efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)pyridine: A precursor in the synthesis of (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide, with similar structural features but lacking the phenylethenesulfonamide group.

    Phenylethenesulfonamide: Another related compound, which contains the phenylethenesulfonamide moiety but lacks the morpholine and pyridine rings.

Uniqueness

This compound is unique due to its combination of a morpholine ring, a pyridine ring, and a phenylethenesulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,14-8-15-5-2-1-3-6-15)19-16-7-4-9-18-17(16)20-10-12-23-13-11-20/h1-9,14,19H,10-13H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQRUEMNLHQCJL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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